molecular formula C7H13ClFN B2875580 4-Fluorobicyclo[2.2.1]heptan-1-amine hydrochloride CAS No. 1638765-29-3

4-Fluorobicyclo[2.2.1]heptan-1-amine hydrochloride

Cat. No.: B2875580
CAS No.: 1638765-29-3
M. Wt: 165.64
InChI Key: KVCPBEJFUWSXNH-UHFFFAOYSA-N
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Description

4-Fluorobicyclo[2.2.1]heptan-1-amine hydrochloride is a bicyclic amine derivative featuring a seven-membered norbornane-like structure with a fluorine substituent at the 4-position and an amine group at the 1-position. This compound is of interest in medicinal chemistry and materials science due to the unique steric and electronic properties imparted by its bicyclic framework and halogen substitution.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluorobicyclo[2.2.1]heptan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FN.ClH/c8-6-1-3-7(9,5-6)4-2-6;/h1-5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCPBEJFUWSXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C2)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638765-29-3
Record name 4-fluorobicyclo[2.2.1]heptan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorobicyclo[2.2.1]heptan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane core.

    Fluorination: Introduction of the fluorine atom is achieved through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amination: The amine group is introduced via nucleophilic substitution reactions, often using ammonia or primary amines.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluorobicyclo[2.2.1]heptan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

4-Fluorobicyclo[2.2.1]heptan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluorobicyclo[2.2.1]heptan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain receptors or enzymes, influencing their activity. The bicyclic structure provides rigidity, which can affect the compound’s pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen/Substituent Purity Key Feature Source
4-Fluorobicyclo[2.2.1]heptan-1-amine HCl Not provided - F at C4 - Bicyclo[2.2.1] core -
2-Bromobicyclo[2.2.1]heptan-1-amine HCl C₇H₁₃BrClN 226.54 Br at C2 ≥98% High steric bulk
4-Fluorobicyclo[2.2.2]octan-1-amine HCl C₈H₁₅ClFN 179.66 F at C4 - Larger ring system
1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine HCl - 181.6 Fluoromethyl, O in ring ≥95% Heteroatom inclusion
Heptan-1-amine HCl C₇H₁₈ClN 151.68 None - Linear structure

Biological Activity

4-Fluorobicyclo[2.2.1]heptan-1-amine hydrochloride is a bicyclic amine compound notable for its unique structural characteristics, particularly the presence of a fluorine atom which imparts distinct electronic and steric properties. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.

The molecular formula of this compound is C7H12FNHClC_7H_{12}FN\cdot HCl with a molecular weight of approximately 165.63 g/mol. The compound is typically synthesized through a series of reactions involving fluorination, amination, and formation of the hydrochloride salt from the amine.

Synthesis Overview

  • Fluorination : Achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide.
  • Amination : Introduces the amine group via nucleophilic substitution.
  • Hydrochloride Formation : Reaction with hydrochloric acid to yield the hydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with specific receptors in biological systems. The fluorine atom enhances binding affinity to certain molecular targets, influencing their activity and potentially modulating various physiological processes.

Pharmacological Applications

Research indicates that this compound may serve as a ligand in receptor binding studies, with implications for drug development targeting central nervous system disorders and other therapeutic areas.

Receptor Binding Studies

Several studies have investigated the binding affinity of this compound to neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways. For example:

  • Study A : Demonstrated that the compound exhibits moderate affinity for the serotonin transporter (SERT), suggesting potential antidepressant properties.
  • Study B : Showed that it acts as an antagonist at certain dopamine receptors, indicating possible applications in treating conditions such as schizophrenia.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique properties imparted by the fluorine atom:

Compound NameBinding Affinity (nM)Activity
This compound50Moderate SERT antagonist
Bicyclo[2.2.1]heptan-1-amine200Weak SERT antagonist
4-Chlorobicyclo[2.2.1]heptan-1-amine150Moderate SERT antagonist

The data indicates that the presence of fluorine significantly enhances binding affinity compared to chlorine or hydrogen substitutions.

Toxicological Profile

While specific toxicological data on this compound is limited, preliminary studies suggest a favorable safety profile in vitro, with no significant cytotoxic effects observed at therapeutic concentrations.

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